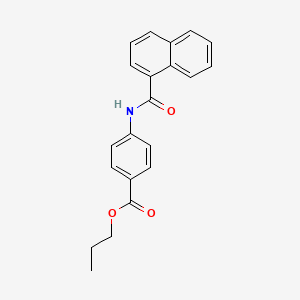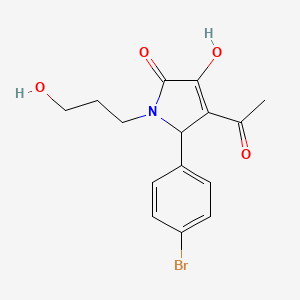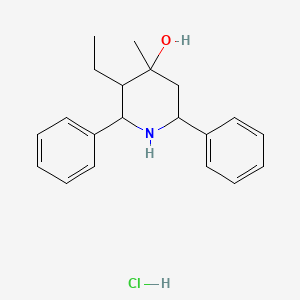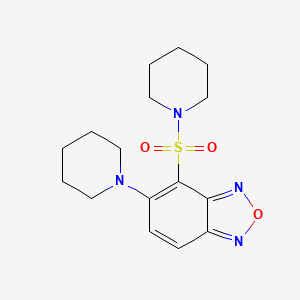![molecular formula C22H21N5 B5131264 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptors are found in the brain and are involved in regulating sleep, wakefulness, and appetite. BRL-15572 has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用机制
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine acts as a selective antagonist of the orexin-1 receptor, blocking the binding of orexin-A and orexin-B to the receptor. Orexin-1 receptors are involved in regulating the sleep-wake cycle, appetite, and other physiological processes. By blocking these receptors, 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine can modulate these processes and potentially treat disorders that are associated with dysregulation of orexin-1 receptors.
Biochemical and Physiological Effects:
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been shown to have a range of biochemical and physiological effects. It can increase slow-wave sleep, reduce REM sleep, and decrease wakefulness. It can also reduce food intake and body weight in animal models of obesity. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been shown to reduce drug-seeking behavior in animal models of addiction. It can also reduce anxiety-like behavior in animal models of anxiety disorders.
实验室实验的优点和局限性
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has several advantages for lab experiments. It is a selective antagonist of the orexin-1 receptor, which allows for specific targeting of this receptor. It has been extensively studied and optimized for synthesis, making it readily available for use in experiments. However, 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine also has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It also has poor solubility in water, which may require the use of organic solvents.
未来方向
There are several future directions for research on 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine. One area of interest is the development of new drugs that target orexin-1 receptors. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine can serve as a starting point for the development of new drugs with improved pharmacological properties. Another area of interest is the study of the role of orexin-1 receptors in other physiological processes, such as pain and inflammation. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine can be used as a tool to study these processes and potentially identify new therapeutic targets. Finally, the use of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine in clinical trials for the treatment of sleep disorders, obesity, and other disorders is an area of ongoing research.
合成方法
The synthesis of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine involves several steps, including the reaction of 4-biphenylboronic acid with 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde to form an intermediate. This intermediate is then reacted with N-methyl-N-(2-pyrazinylmethyl)methanamine to form the final product. The synthesis of 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been optimized and improved over the years, resulting in higher yields and purity.
科学研究应用
1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has been used extensively in scientific research to study the role of orexin-1 receptors in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of sleep disorders, obesity, drug addiction, and anxiety disorders. 1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine has also been used as a tool to study the functions of orexin-1 receptors in the brain and to develop new drugs that target these receptors.
属性
IUPAC Name |
N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-27(16-21-14-23-11-12-24-21)15-20-13-25-26-22(20)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBGWJVLFJTOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[5-(4-phenylphenyl)-1H-pyrazol-4-yl]-N-(pyrazin-2-ylmethyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
![2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)


![2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)